Pyostacine 500

Catalog No.
S12902086
CAS No.
M.F
C73H89N11O17
M. Wt
1392.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyostacine 500

Product Name

Pyostacine 500

IUPAC Name

N-[(3S,6S,12R,15S,16R,19S,22S)-3-[[4-(dimethylamino)phenyl]methyl]-12-ethyl-4,16-dimethyl-2,5,11,14,18,21,24-heptaoxo-19-phenyl-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.06,10]hexacosan-15-yl]-3-hydroxypyridine-2-carboxamide;(10R,11R,12E,17E,19E,21S)-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14,23-tetrone

Molecular Formula

C73H89N11O17

Molecular Weight

1392.5 g/mol

InChI

InChI=1S/C45H54N8O10.C28H35N3O7/c1-6-31-42(59)52-22-11-14-32(52)43(60)51(5)34(24-27-16-18-29(19-17-27)50(3)4)44(61)53-23-20-30(54)25-33(53)39(56)49-37(28-12-8-7-9-13-28)45(62)63-26(2)36(40(57)47-31)48-41(58)38-35(55)15-10-21-46-38;1-17(2)26-19(4)9-10-24(34)29-11-5-7-18(3)13-20(32)14-21(33)15-25-30-22(16-37-25)27(35)31-12-6-8-23(31)28(36)38-26/h7-10,12-13,15-19,21,26,31-34,36-37,55H,6,11,14,20,22-25H2,1-5H3,(H,47,57)(H,48,58)(H,49,56);5,7-10,13,16-17,19-20,26,32H,6,11-12,14-15H2,1-4H3,(H,29,34)/b;7-5+,10-9+,18-13+/t26-,31-,32+,33+,34+,36+,37+;19-,20-,26-/m11/s1

InChI Key

YVMBAUWDIGJRNY-BESUKNQGSA-N

Canonical SMILES

CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CCC(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=C(C=C6)N(C)C)C.CC1C=CC(=O)NCC=CC(=CC(CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)OC1C(C)C)O)C

Isomeric SMILES

CC[C@@H]1C(=O)N2CCC[C@H]2C(=O)N([C@H](C(=O)N3CCC(=O)C[C@H]3C(=O)N[C@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=C(C=C6)N(C)C)C.C[C@@H]1/C=C/C(=O)NC/C=C/C(=C/[C@H](CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)O[C@@H]1C(C)C)O)/C

Pyostacine 500 mg is a pharmaceutical product containing the active ingredient pristinamycin, an antibiotic used primarily for treating bacterial infections, particularly those caused by Gram-positive organisms such as Staphylococcus aureus and Streptococcus species. Pristinamycin is a combination of two components: Pristinamycin I and Pristinamycin II, which work synergistically to enhance antibacterial activity. This antibiotic is particularly noted for its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and is available in scored film-coated tablet form for oral administration .

Pristinamycin acts by binding to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis. This mechanism involves two distinct interactions:

  • Pristinamycin I (streptogramin B) binds to the ribosome, preventing peptide bond formation.
  • Pristinamycin II (macrolide) binds to a different site on the ribosome, obstructing the translocation process of the growing peptide chain.

The combination of these actions results in a potent bactericidal effect that can be significantly greater than that of either component alone, with activity levels reaching up to 100 times that of the individual components .

Pristinamycin exhibits a broad spectrum of antibacterial activity, particularly against:

  • Gram-positive bacteria: Effective against strains resistant to other antibiotics, including MRSA.
  • Anaerobic bacteria: Some activity has been noted against anaerobes like Clostridium difficile and Veillonella.

The drug's efficacy is attributed to its unique dual-component structure, which allows it to overcome common resistance mechanisms seen in many bacterial strains .

The biosynthesis of pristinamycin occurs naturally in the bacterium Streptomyces pristinaespiralis. The biosynthetic gene cluster responsible for producing pristinamycin is extensive, comprising approximately 210 kilobases. Notably, the genes for Pristinamycin I and II are not clustered but are dispersed throughout this region. The production process involves complex enzymatic pathways that lead to the formation of both components in a specific ratio (approximately 30:70) .

Pyostacine is primarily indicated for:

  • Treatment of severe infections caused by resistant strains of bacteria, particularly MRSA.
  • Bone and joint infections, especially prosthetic joint infections.
  • Infections caused by Mycoplasma genitalium when other treatments have failed.

Due to its oral formulation, it serves as an alternative step-down therapy following intravenous treatments .

Pristinamycin can interact with several other medications due to its inhibition of cytochrome P450 3A4 enzymes. Significant interactions have been documented with:

  • Anticoagulants: Increased risk of bleeding.
  • Immunosuppressants: Such as ciclosporin and tacrolimus.
  • Colchicine: Used for gout management.

Patients are advised to inform healthcare providers about all medications they are taking to avoid adverse effects from potential drug interactions .

Several compounds share similarities with pristinamycin in terms of structure and antibacterial activity. Here are some notable comparisons:

Compound NameTypeMechanism of ActionUnique Features
Quinupristin/DalfopristinStreptograminInhibits protein synthesis at the ribosomeIntravenous formulation available for severe infections
ErythromycinMacrolideInhibits protein synthesis at the ribosomeCommonly used but less effective against resistant strains
VirginiamycinStreptograminSimilar mechanism as pristinamycinUsed primarily in veterinary medicine
ClindamycinLincosamideInhibits protein synthesisEffective against anaerobes and some Gram-positive bacteria

Pristinamycin's unique combination of components allows it to maintain efficacy against resistant strains where other antibiotics may fail, making it a valuable option in antibiotic therapy .

Hydrogen Bond Acceptor Count

20

Hydrogen Bond Donor Count

6

Exact Mass

1391.64379041 g/mol

Monoisotopic Mass

1391.64379041 g/mol

Heavy Atom Count

101

Dates

Modify: 2024-08-10

Explore Compound Types